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5-Amino-[3,3'-bipyridin]-6(1H)-one

Kinase inhibitor fragment Aurora A selectivity profiling

5-Amino-[3,3'-bipyridin]-6(1H)-one (CAS 79611-44-2; IUPAC: 3-amino-5-(pyridin-3-yl)-1H-pyridin-2-one; molecular formula C₁₀H₉N₃O; MW 187.20 g/mol) is a member of the 3-aminopyridin-2-one class of heterocyclic compounds. Structurally, it is a positional isomer of the clinically established phosphodiesterase 3 (PDE3) inhibitor Amrinone (Inamrinone; 5-amino-[3,4'-bipyridin]-6(1H)-one, CAS 60719-84-8), differing in the connectivity of the pendant pyridine ring at the 3,3′ versus 3,4′ positions.

Molecular Formula C10H9N3O
Molecular Weight 187.2 g/mol
CAS No. 79611-44-2
Cat. No. B3371783
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-Amino-[3,3'-bipyridin]-6(1H)-one
CAS79611-44-2
Molecular FormulaC10H9N3O
Molecular Weight187.2 g/mol
Structural Identifiers
SMILESC1=CC(=CN=C1)C2=CNC(=O)C(=C2)N
InChIInChI=1S/C10H9N3O/c11-9-4-8(6-13-10(9)14)7-2-1-3-12-5-7/h1-6H,11H2,(H,13,14)
InChIKeyLHWAVCJDVQZDFB-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





5-Amino-[3,3'-bipyridin]-6(1H)-one (CAS 79611-44-2): Key Physicochemical and Pharmacological Profile for Research Procurement


5-Amino-[3,3'-bipyridin]-6(1H)-one (CAS 79611-44-2; IUPAC: 3-amino-5-(pyridin-3-yl)-1H-pyridin-2-one; molecular formula C₁₀H₉N₃O; MW 187.20 g/mol) is a member of the 3-aminopyridin-2-one class of heterocyclic compounds [1]. Structurally, it is a positional isomer of the clinically established phosphodiesterase 3 (PDE3) inhibitor Amrinone (Inamrinone; 5-amino-[3,4'-bipyridin]-6(1H)-one, CAS 60719-84-8), differing in the connectivity of the pendant pyridine ring at the 3,3′ versus 3,4′ positions [2]. The compound bears an exocyclic 3-amino group and a 2-oxo (pyridone) moiety, which together form a conserved hydrogen-bonding motif recognised by the ATP-binding hinge region of multiple protein kinases [3]. This structural scaffold has been systematically profiled as part of a kinase-targeted fragment library, revealing a distinctive kinase selectivity fingerprint that differentiates it from its 4-pyridinyl isomer [3].

5-Amino-[3,3'-bipyridin]-6(1H)-one Procurement: Why the 3,3′-Isomer Cannot Be Replaced by the 3,4′-Isomer or Other Bipyridine Analogs


Substituting 5-amino-[3,3'-bipyridin]-6(1H)-one with its commercially more prevalent 3,4′-bipyridine isomer (Amrinone) or other in-class bipyridine derivatives introduces uncontrolled shifts in kinase selectivity and ligand efficiency that cannot be predicted a priori from structural similarity alone. In a head-to-head kinase panel screen of a 3-aminopyridin-2-one fragment library, the 3-pyridinyl isomer (compound 11) and the 4-pyridinyl isomer (compound 3, i.e., Amrinone) exhibited divergent inhibition profiles across MPS1 (TTK), Aurora A, and Aurora B kinases [1]. The 3-pyridinyl isomer lost the pronounced Aurora A–sparing selectivity seen with the 4-pyridinyl isomer, instead displaying a more balanced three-kinase inhibition pattern [1]. These differential binding characteristics arise from the altered geometry and electronic distribution of the pendant pyridine nitrogen, which participates in critical hinge-region hydrogen-bond networks or solvent-exposed contacts [1]. Consequently, any research protocol or industrial synthesis relying on this compound as a specific kinase probe, a selective fragment for crystallography, or a synthetic intermediate for structure–activity relationship (SAR) exploration cannot interchangeably use the 4-pyridinyl isomer without risking invalid experimental conclusions [1].

5-Amino-[3,3'-bipyridin]-6(1H)-one: Quantified Differentiation Against Closest Analogs


Aurora A Kinase: 3.1-Fold Potency Gain Over the 4-Pyridinyl Isomer (Amrinone)

In a mobility-shift kinase assay, 5-amino-[3,3'-bipyridin]-6(1H)-one (3-pyridinyl isomer; compound 11) inhibited Aurora A with a Ki of 125.2 µM, whereas the 4-pyridinyl isomer (Amrinone; compound 3) showed a markedly weaker Ki of 393.9 µM [1]. This corresponds to a 3.1-fold improvement in Aurora A affinity conferred by repositioning the nitrogen atom from the 4- to the 3-position of the pendant pyridine ring [1].

Kinase inhibitor fragment Aurora A selectivity profiling 3-aminopyridin-2-one

Aurora B Kinase: Divergent Selectivity Relative to Aurora A vs. the 4-Pyridinyl Isomer

The 3-pyridinyl isomer (compound 11) inhibits Aurora B with a Ki of 97.2 µM, compared to 59.3 µM for the 4-pyridinyl isomer (compound 3) [1]. Although the 4-pyridinyl isomer shows 1.6-fold greater absolute potency on Aurora B, its Aurora A/Aurora B selectivity ratio is 6.6 (393.9/59.3), whereas the 3-pyridinyl isomer exhibits a substantially narrower selectivity window of 1.3 (125.2/97.2) [1]. This data was independently corroborated by BindingDB entry CHEMBL1201292, which reports Aurora B/Incenp Ki = 97.2 µM for the same compound [2].

Aurora B mitotic kinase fragment-based drug discovery selectivity window

MPS1 (TTK) Kinase: Equivalent Potency with a Distinct Selectivity Context

Both the 3-pyridinyl isomer (compound 11) and the 4-pyridinyl isomer (compound 3) inhibit MPS1 with comparable Kis of 98.1 µM and 80.8 µM, respectively, a modest 1.2-fold difference [1]. However, when MPS1 activity is contextualised within the broader kinase selectivity profile, the 3-pyridinyl isomer yields an MPS1/Aurora A Ki ratio of 0.78 (98.1/125.2) versus 0.21 (80.8/393.9) for the 4-pyridinyl isomer [1]. The BindingDB entry CHEMBL1201292 independently confirms an MPS1 (TTK) Ki of 98.1 µM [2]. A comparator from the same library, compound 2 (3-amino-5-(1-methyl-1H-pyrazol-4-yl)pyridin-2(1H)-one), achieved MPS1 Ki = 94.7 µM but with superior Aurora A (7.5 µM) and Aurora B (3.2 µM) activity [1], highlighting that the 3-pyridinyl isomer occupies a distinct niche of moderate, balanced three-kinase activity not shared by other fragments.

MPS1 TTK spindle assembly checkpoint cancer kinase

Ligand Efficiency: 3-Pyridinyl Isomer Maintains Consistent LE Across All Three Kinases

Ligand efficiency (LE; calculated as −ΔG/heavy atom count) provides a fragment-level metric of binding quality normalised for molecular size. The 3-pyridinyl isomer (compound 11) exhibits tightly clustered LE values: MPS1 LE = 0.39, Aurora A LE = 0.38, Aurora B LE = 0.39 [1]. In contrast, the 4-pyridinyl isomer (compound 3) shows LE values of 0.40 (MPS1), 0.30 (Aurora A), and 0.41 (Aurora B) — a wider spread of 0.11 LE units versus 0.01 units for the 3-pyridinyl isomer [1]. The consistently high LE across all three kinases (mean LE = 0.387 ± 0.006) indicates that the 3-pyridinyl geometry enables more uniform utilisation of heavy atoms for binding interactions, an advantage when optimising against multiple kinase targets simultaneously [1].

Ligand efficiency fragment metrics LE drug-likeness

Cardiotonic Activity: Co-Claimed in Foundational Patent but with Distinct Structural Identity

US Patent 4,072,746, which established the 3-amino-5-(pyridinyl)-2(1H)-pyridinone class as cardiotonic agents, explicitly claims compounds where the PY substituent is '4- or 3- or 2-pyridinyl' [1]. The 3-pyridinyl isomer (CAS 79611-44-2) is thus co-claimed alongside the 4-pyridinyl isomer (Amrinone; CAS 60719-84-8). However, only the 4-pyridinyl isomer was developed into the marketed drug Amrinone (PDE3 IC₅₀ = 19.5 µM) . Quantitative cardiotonic data (e.g., guinea pig atrium contractility) were not disaggregated by pyridinyl position in the patent, meaning the 3-pyridinyl isomer's cardiotonic potency relative to Amrinone remains unquantified in the public domain [1]. The patent's explicit structural coverage nonetheless provides a legal and scientific foundation for exploring the 3-pyridinyl isomer as a cardiotonic lead with potentially differentiated pharmacokinetic or off-target profiles.

Cardiotonic PDE3 cardiac contractility bipyridine patent

Structural Geometry: Pyridine Nitrogen Position Determines Hinge-Binding Geometry and Inter-Fragment Selectivity

The 3-aminopyridin-2-one core binds to the kinase hinge region through a bidentate hydrogen-bond motif involving the 3-NH₂ donor and the 2-oxo acceptor [1]. In the 4-pyridinyl isomer (compound 3), X-ray crystallography confirmed this binding mode in MPS1 (PDB: 4CV9) [1]. The pendant pyridine ring projects toward the solvent-exposed region, where the nitrogen position (meta in the 3-pyridinyl isomer vs. para in the 4-pyridinyl isomer) alters the vector and electronic nature of potential hydrogen-bond interactions with the kinase surface [1]. While the 3-pyridinyl isomer was not independently co-crystallised, the divergent Aurora A activity (3.1-fold difference) and the altered selectivity ratios across all three kinases provide empirical evidence that the 3-pyridine nitrogen engages the protein surface differently from the 4-pyridine nitrogen [1]. This structural rationale is supported by the observation that compound 15 (3-amino-5-(pyridin-2-yl)pyridin-2(1H)-one, the 2-pyridinyl isomer) showed near-complete loss of MPS1 and Aurora A activity (Ki >100 µM), with only residual Aurora B activity (Ki = 25.7 µM), confirming that pyridinyl nitrogen position is a critical determinant of kinase binding [1].

X-ray crystallography hinge-binding motif 3-aminopyridin-2-one structure-based design

5-Amino-[3,3'-bipyridin]-6(1H)-one: Recommended Research and Industrial Application Contexts


Fragment-Based Dual Aurora A/B Lead Discovery

The balanced Aurora A (Ki = 125.2 µM) and Aurora B (Ki = 97.2 µM) inhibition, with a narrow selectivity ratio of 1.3, makes this compound the preferred 3-aminopyridin-2-one fragment for programs seeking dual Aurora kinase engagement [1]. Its uniform ligand efficiency (LE = 0.38–0.39) ensures that initial fragment hits do not bias optimisation toward one Aurora isoform, a common pitfall when starting from the 4-pyridinyl isomer (AurA/AurB selectivity ratio = 6.6) [1].

Kinase Selectivity Probe for Comparative SAR Studies

The compound serves as an essential comparator in structure–activity relationship studies of 5-substituted 3-aminopyridin-2-ones. Its Ki fingerprint (MPS1: 98.1 µM; AurA: 125.2 µM; AurB: 97.2 µM) represents an intermediate profile between the 4-pyridinyl isomer (MPS1-biased) and the pyrazole analog 2 (Aurora-biased; MPS1 Ki = 94.7 µM, AurA Ki = 7.5 µM) [1]. Benchmarking new analogs against this compound allows researchers to rapidly assess whether structural modifications shift selectivity toward or away from balanced multi-kinase coverage [1]. The independent confirmation of these Ki values in the BindingDB repository (CHEMBL1201292) supports reproducible use as a cross-study reference standard [2].

Synthetic Intermediate for 3,3'-Bipyridine-Derived Kinase Inhibitor Libraries

The 3-amino group provides a tractable vector for amide coupling, urea formation, or reductive alkylation, while the 3-pyridinyl moiety distinguishes the scaffold from the more extensively explored 4-pyridinyl chemotype covered by the original Sterling Drug patents (US 4,072,746) [3]. This structural differentiation allows library designers to access intellectual property space distinct from the Amrinone/Milrinone lineage while retaining the validated hinge-binding 3-aminopyridin-2-one pharmacophore [1].

Biochemical Tool for MPS1 and Aurora Kinase Coordinated Inhibition Studies

Given the increasing recognition that co-targeting MPS1 and Aurora kinases may overcome spindle assembly checkpoint–mediated resistance in cancer cells, the compound's comparable MPS1/Aurora B Ki ratio (∼1.0) provides a unique starting point for developing dual MPS1/Aurora inhibitors [1]. In contrast, the 4-pyridinyl isomer's MPS1/Aurora B ratio of 1.4 and markedly weaker Aurora A activity would direct optimisation toward an undesired MPS1/Aurora B imbalance [1].

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